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Compound of Interest

Compound Name:
(1R,2S)-2-Amino-1,2-

diphenylethanol

Cat. No.: B2956271 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol that serves as a crucial

building block and chiral auxiliary in asymmetric synthesis. Its stereochemically defined

structure is of significant interest to researchers and professionals in drug development and

fine chemical synthesis. This technical guide provides an in-depth overview of its chemical

properties, a detailed experimental protocol for its analysis, and a representative synthetic

workflow.

Core Compound Data
The fundamental physicochemical properties of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol are

summarized in the table below for easy reference.
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Property Value

Molecular Weight 213.28 g/mol

Molecular Formula C₁₄H₁₅NO

CAS Number 23190-16-1

Appearance White to off-white crystalline powder

Melting Point 141-144 °C

Optical Rotation [α]²⁰/D -6 to -8°, c = 0.6 in ethanol

Experimental Protocols
Determination of Enantiomeric Purity by Chiral High-
Performance Liquid Chromatography (HPLC)
A precise and accurate determination of the enantiomeric excess (ee) is paramount for the

application of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol in stereoselective synthesis. The

following protocol outlines a typical method for its chiral separation using HPLC.

1. Instrumentation and Materials:

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

Chiral stationary phase (CSP) column: A polysaccharide-based column, such as one coated

with a derivative of cellulose or amylose, is often effective. For example, a Daicel

CHIRALCEL® OD-H column.

HPLC-grade solvents: n-Hexane, isopropanol (IPA), diethylamine (DEA).

Sample of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol.

Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

2. Chromatographic Conditions:
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Parameter Condition

Column Daicel CHIRALCEL® OD-H (or equivalent)

Mobile Phase
n-Hexane:Isopropanol with 0.1% Diethylamine

(e.g., 90:10 v/v)

Flow Rate 1.0 mL/min

Column Temperature 25 °C (ambient)

Detection UV at 220 nm

Injection Volume 10 µL

3. Sample Preparation:

Prepare a stock solution of the (1R,2S)-(-)-2-Amino-1,2-diphenylethanol sample in the

mobile phase at a concentration of approximately 1 mg/mL.

Ensure the sample is fully dissolved. Sonication may be used if necessary.

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. Procedure:

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

Inject the prepared sample onto the column.

Run the chromatogram for a sufficient time to allow for the elution of both enantiomers.

Identify the peaks corresponding to the (1R,2S) and (1S,2R) enantiomers. The retention

times will be specific to the column and exact conditions used.

Integrate the peak areas of both enantiomers.

5. Data Analysis:

Calculate the enantiomeric excess (ee) using the following formula:
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ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor

enantiomer.

Synthetic Workflow
The synthesis of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol can be achieved through various

stereoselective methods. A common approach involves the asymmetric reduction of a

precursor such as a benzoin-derived oxime. The following diagram illustrates a general

workflow for its synthesis and subsequent purification.
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To cite this document: BenchChem. [Technical Guide: (1R,2S)-(-)-2-Amino-1,2-
diphenylethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2956271#1r-2s-2-amino-1-2-diphenylethanol-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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